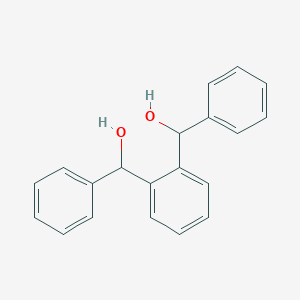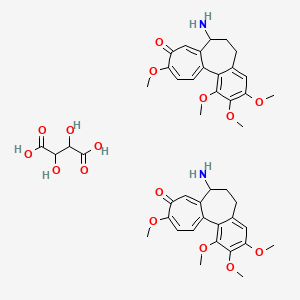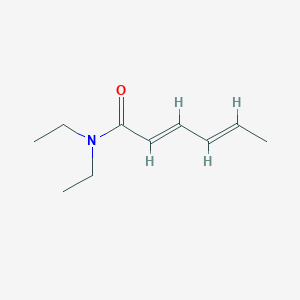
2,2-Dichloroethenyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloroethenyl butanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including food, fragrance, and pharmaceuticals. The molecular formula of this compound is C6H8Cl2O2, and it has a molecular weight of 185.048 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for preparing esters, including 2,2-Dichloroethenyl butanoate, is through the nucleophilic acyl substitution of an acid chloride with an alcohol . This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
RCOCl+R’OH→RCOOR’+HCl
In this case, the acid chloride is 2,2-Dichloroethenyl chloride, and the alcohol is butanol.
Industrial Production Methods
Industrial production of esters often involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Common catalysts used in industrial settings include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloroethenyl butanoate undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification process.
Major Products Formed
Hydrolysis: Butanoic acid and 2,2-Dichloroethanol.
Reduction: Butanol and 2,2-Dichloroethanol.
Transesterification: A different ester and an alcohol.
Applications De Recherche Scientifique
2,2-Dichloroethenyl butanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-Dichloroethenyl butanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then interact with various biological molecules. The exact molecular targets and pathways depend on the specific context of its use, such as its role in enzyme inhibition or as a precursor in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl butanoate: Similar ester with a fruity aroma, used in flavorings and fragrances.
Methyl butanoate: Another ester with a pleasant smell, commonly used in the food industry.
Butyl acetate: Widely used as a solvent in the production of lacquers and paints.
Uniqueness
2,2-Dichloroethenyl butanoate is unique due to the presence of the dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to other esters. This makes it valuable in specific synthetic applications and research contexts where its unique reactivity is advantageous .
Propriétés
Numéro CAS |
36597-99-6 |
|---|---|
Formule moléculaire |
C6H8Cl2O2 |
Poids moléculaire |
183.03 g/mol |
Nom IUPAC |
2,2-dichloroethenyl butanoate |
InChI |
InChI=1S/C6H8Cl2O2/c1-2-3-6(9)10-4-5(7)8/h4H,2-3H2,1H3 |
Clé InChI |
JGSRTMGWSULTHX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


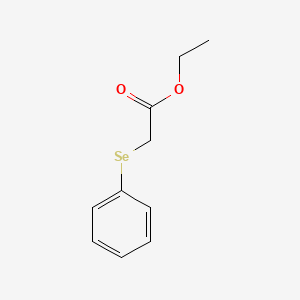
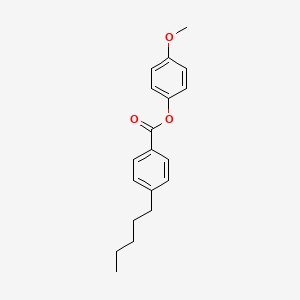

![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
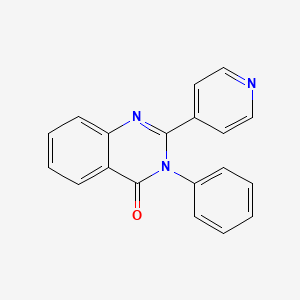
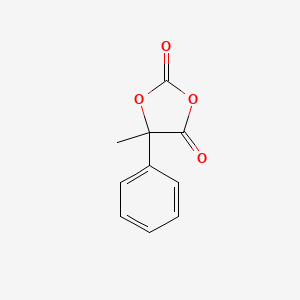
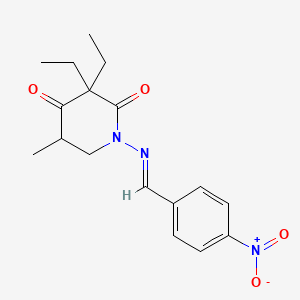
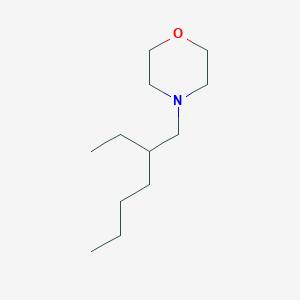
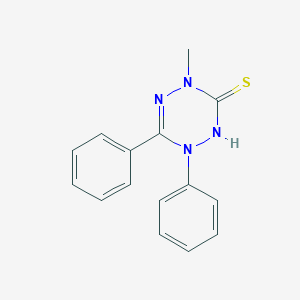
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
